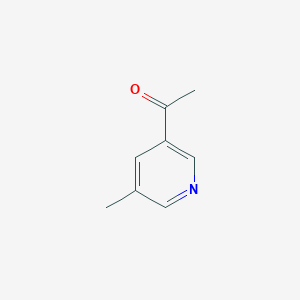

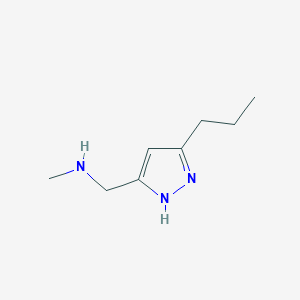

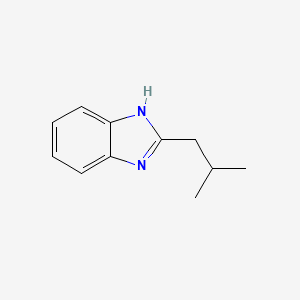

2-Isobutyl-1H-benzimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Pharmacological Applications

Anticancer Activity: Benzimidazole derivatives, including 2-Isobutyl-1H-benzimidazole, have been studied for their potential anticancer properties. They are known to inhibit various enzymes involved in cancer cell proliferation . For instance, certain benzimidazole compounds have shown inhibitory effects on human lung, breast, and prostate cancer cell lines .

Antimicrobial and Antiparasitic Activity: These compounds exhibit significant antimicrobial potential against a range of Gram-negative and Gram-positive bacteria, as well as fungal species . They also possess antiparasitic activities, which make them candidates for treating infections caused by parasites .

Industrial Uses

Corrosion Inhibition: Benzimidazole derivatives are recognized as effective corrosion inhibitors, particularly in aggressive corrosive media like hydrochloric acid, nitric acid, and sulfuric acid solutions . They act as mixed-type inhibitors, with a stronger effect on the cathodic reaction than the anodic one.

Material Science

Optical Chemical Sensors: Benzimidazole scaffolds are important not only for therapeutic applications but also for their uses in materials chemistry as optical chemical sensors. These sensors have special applications in medicine, environmental science, and chemical technology .

Environmental Applications

Sensing Devices: Benzimidazole derivatives are utilized in sensing devices due to their advantageous properties over other materials. They can be used for bioimaging and in photovoltaics, providing a broad range of environmental applications .

Biological Studies

Bioactivity Enhancement: The biological activity of benzimidazoles can be tuned and accelerated in coordination compounds. They have been used for spectral and catalytic properties, and their complexes have been studied for various biological activities since 2015 .

Mechanism of Action

Target of Action

2-Isobutyl-1H-benzimidazole, a derivative of benzimidazole, is known to exhibit diverse pharmacological activities . The primary targets of this compound are often associated with its anticancer activities . The linker group and substitution at N-1, C-2, C-5, and C-6 positions have been found to be the most contributory factors for anticancer activity .

Mode of Action

The mode of action of 2-Isobutyl-1H-benzimidazole is largely dependent on its interaction with its targets. The compound’s anticancer activity is believed to be correlated with the various mechanisms of action of benzimidazoles as anticancer agents and the substitution pattern around the nucleus .

Biochemical Pathways

Benzimidazole and its analogues have been found to exhibit numerous medicinal and pharmacological performances due to their skeletal resemblance with naturally appearing nucleotides .

Result of Action

Benzimidazole derivatives are known to exhibit a wide range of biological activities, including anticancer activities .

properties

IUPAC Name |

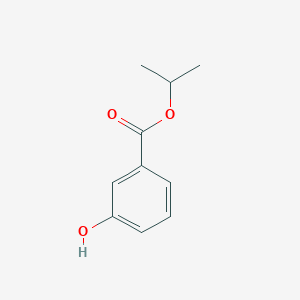

2-(2-methylpropyl)-1H-benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-8(2)7-11-12-9-5-3-4-6-10(9)13-11/h3-6,8H,7H2,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICSHJXKBLINVJB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=NC2=CC=CC=C2N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20342631 |

Source

|

| Record name | 2-Isobutyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20342631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>26.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26660795 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-Isobutyl-1H-benzimidazole | |

CAS RN |

5851-45-6 |

Source

|

| Record name | 2-Isobutyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20342631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Oxo[2-(propionylamino)phenyl]acetic acid](/img/structure/B1296869.png)